Home > Products > Screening Compounds P139147 > 1-(Isoxazol-3-yl)-3-phenylurea
1-(Isoxazol-3-yl)-3-phenylurea - 55807-72-2

1-(Isoxazol-3-yl)-3-phenylurea

Catalog Number: EVT-5516381
CAS Number: 55807-72-2
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596)

    Compound Description: PNU-120596 is a positive allosteric modulator of α7 nicotinic receptors. [] Studies have shown that it induces conformational changes in the extracellular ligand binding domain of these receptors, similar to those caused by acetylcholine. [] This makes PNU-120596 a valuable tool for studying the mechanisms of nicotinic receptor activation and for developing new drugs for neuropsychiatric disorders. []

2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916)

    Compound Description: D2916 is a potent anticonvulsant drug with pharmacological properties similar to carbamazepine. [, ] It is metabolized in the liver, with a notable sex difference in its metabolic pathway. [] Females predominantly hydroxylate the methyl group on the isoxazole ring, leading to the formation of the active metabolite D3187, while males primarily hydroxylate a methyl group on the phenyl ring. [] This difference in metabolism contributes to the longer anticonvulsant effect observed in female rats. []

3-Amino-N-(3-phenyl-5-isoxazolyl)propanamides

    Compound Description: A series of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives have been synthesized and evaluated for their muscle relaxant and anticonvulsant activities. [] This class of compounds exhibits structure-activity relationships influenced by the substituents on the 3-amino moiety and the isoxazolyl 5-amino group. []

N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

    Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. [] Its structure, featuring a biphenyl core, served as a starting point for developing dual-acting antagonists targeting both ET(A) and angiotensin II AT(1) receptors. [, ] This research led to the discovery of compounds like BMS-248360, highlighting the successful merging of structural features from different classes of antagonists. [, ]

Overview

1-(Isoxazol-3-yl)-3-phenylurea is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. This specific compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are critical in regulating cellular functions and are often implicated in cancer.

Source

The compound can be synthesized through various chemical reactions involving isoxazole and phenylurea moieties. Its derivatives have been explored for their therapeutic potential, especially in oncology, as they exhibit inhibitory activity against specific kinases involved in cancer progression.

Classification

1-(Isoxazol-3-yl)-3-phenylurea is classified as:

  • Chemical Class: Isoxazole derivatives
  • Functional Group: Urea
  • Biological Activity: Protein kinase inhibitor
Synthesis Analysis

Methods

The synthesis of 1-(Isoxazol-3-yl)-3-phenylurea can be achieved through several methods, including:

  1. One-Pot Reactions: A common approach involves a one-pot reaction where isoxazole derivatives are reacted with phenyl isocyanates or urea under controlled conditions to yield the desired product.
  2. Cycloaddition Reactions: Isoxazoles can be synthesized from nitrile oxides and alkynes, followed by functionalization to introduce the phenylurea segment.
  3. Regioselective Methods: Recent advancements include regioselective methods that utilize deep eutectic solvents for environmentally friendly synthesis, enhancing yield and purity .

Technical Details

The synthesis typically requires careful control of temperature and reaction time to optimize yields. For instance, the use of catalysts such as palladium or iron can facilitate the formation of the urea bond while minimizing side reactions.

Molecular Structure Analysis

Structure

1-(Isoxazol-3-yl)-3-phenylurea features a molecular structure characterized by:

  • Isoxazole Ring: A five-membered ring containing one nitrogen and one oxygen atom.
  • Phenyl Group: A benzene ring attached to the urea carbon.
  • Urea Linkage: The connection between the isoxazole and phenyl groups via a carbonyl group (C=O) bonded to nitrogen atoms.
Chemical Reactions Analysis

Reactions

1-(Isoxazol-3-yl)-3-phenylurea can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the urea group can act as nucleophiles, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze, leading to the release of phenol and isoxazole derivatives.
  3. Condensation Reactions: Can react with other electrophiles to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the isoxazole ring, which enhances its nucleophilicity at the nitrogen atoms.

Mechanism of Action

Process

The mechanism of action for 1-(Isoxazol-3-yl)-3-phenylurea primarily involves its role as a protein kinase inhibitor. It binds to the active sites of kinases, preventing substrate phosphorylation which is crucial for signal transduction pathways in cells.

Data

Studies have shown that this compound exhibits potent inhibitory activity against specific kinases associated with acute myeloid leukemia (AML), demonstrating IC50 values in the nanomolar range . This suggests a strong affinity for target proteins, potentially leading to therapeutic effects in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

1-(Isoxazol-3-yl)-3-phenylurea typically appears as a white to off-white crystalline solid. Its melting point ranges around 120°C to 130°C, indicating good thermal stability.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may hydrolyze the urea bond.
Applications

Scientific Uses

1-(Isoxazol-3-yl)-3-phenylurea has several applications in scientific research:

  1. Cancer Research: As a potent inhibitor of FLT3 kinase, it is studied for its potential use in treating acute myeloid leukemia.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting various kinases involved in cancer and other diseases.
  3. Biochemical Studies: Utilized in assays to study kinase signaling pathways and their implications in cellular processes.
Introduction to 1-(Isoxazol-3-yl)-3-phenylurea

1-(Isoxazol-3-yl)-3-phenylurea represents a privileged scaffold in modern medicinal chemistry, combining the bioisosteric potential of the isoxazole ring with the versatile hydrogen-bonding capacity of the urea moiety. This hybrid structure serves as a critical pharmacophore in designing targeted therapies, particularly in oncology and inflammatory disease research. The compound exemplifies rational drug design principles, where the isoxazole ring provides metabolic stability and the urea linker enables precise interactions with enzymatic targets through hydrogen bond donation and acceptance. Its modular synthesis allows for extensive structural diversification at multiple positions—enabling medicinal chemists to fine-tune potency, selectivity, and physicochemical properties for specific biological targets. As a core structural element, 1-(isoxazol-3-yl)-3-phenylurea has demonstrated remarkable adaptability across target classes while maintaining favorable drug-like properties that balance potency with developability.

Structural and Functional Significance of Isoxazole-Urea Hybrids in Medicinal Chemistry

The isoxazole-urea hybrid architecture embodies a strategic integration of complementary pharmacophoric elements that collectively enhance target engagement and drug-like properties. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at adjacent positions) contributes several advantageous characteristics: significant metabolic stability compared to alternative heterocycles, moderate lipophilicity that enhances membrane permeability, and the ability to act as a bioisostere for carboxylic acid esters or amide groups. The 3-position of the isoxazole, where the urea linkage attaches, provides a vector for hydrogen bonding interactions critical for anchoring to protein targets. The urea moiety (-NH-C(O)-NH-) serves as a conformationally constrained amide bond surrogate with enhanced hydrogen-bonding capacity, typically acting as a bidentate hydrogen bond donor and a carbonyl acceptor. This dual functionality enables deep interactions with enzyme active sites that single amide bonds cannot achieve [2] [7].

Table 1: Key Physicochemical Properties of Isoxazole-Urea Hybrid Components

Structural ElementlogP ContributionHydrogen Bond CapacityKey Functional Roles
Isoxazole ringModerate (1.5-2.5)Acceptor (N,O)Metabolic stability, π-stacking, bioisosterism
Urea linkerVariable (-1.0 to 1.0)Donor (2xNH), Acceptor (C=O)Bidentate target binding, conformational restriction
Phenyl substituentHigh (~2.0)None (hydrophobic)Hydrophobic pocket binding, pharmacokinetic modulation

The spatial orientation between these components creates a topological template that effectively mimics protein-protein interaction interfaces or enzyme cofactors. For instance, in kinase inhibitors, the urea carbonyl often forms critical hydrogen bonds with hinge region residues, while the isoxazole and phenyl rings occupy hydrophobic pockets adjacent to the ATP-binding site [3] [8]. The bond angles within the urea moiety (approximately 120° for C-N-C) create an ideal distance (approximately 4-5 Å) between the isoxazole and phenyl rings, matching the separation between key recognition elements in many enzymatic clefts. This preorganization reduces the entropic penalty upon binding compared to more flexible linkers. Additionally, the electron-withdrawing nature of the isoxazole subtly modulates the urea's hydrogen-bond-donating capacity, enhancing interactions with challenging targets like phosphate groups [2] [7].

The functional versatility of this hybrid is evidenced by its successful application across diverse target classes. In tyrosine kinase inhibitors, exemplified by FLT3-targeting compounds such as 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, the urea carbonyl forms hydrogen bonds with the kinase hinge region, while the tert-butylisoxazole occupies a hydrophobic pocket critical for potency against resistance mutants [8]. Similarly, in RET kinase inhibitors like 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b][1,4]oxazepin-4-yl)amino)phenyl)urea (17d), the isoxazole-urea component enables nanomolar IC50 values against both wild-type and drug-resistant mutants (RET-V804M IC50 = 0.015 μM; RET-V804L IC50 = 0.009 μM) by optimizing interactions with gatekeeper residues [1]. Beyond kinases, this pharmacophore has demonstrated utility in GPCR modulation, evidenced by FPR2 agonists where isoxazole-urea derivatives maintain low nanomolar activity (EC50 = 5 nM) while improving metabolic stability over traditional phenylurea counterparts [2].

Historical Development of Urea-Based Heterocyclic Compounds

The medicinal exploration of urea-containing heterocycles spans over a century, evolving from simple aliphatic derivatives to sophisticated targeted therapies. The foundational period (pre-1950s) saw the discovery of urea's protein denaturation properties and initial synthesis of heterocyclic ureas like alloxan (pyrimidinetetrone), though therapeutic applications remained limited. A transformative breakthrough emerged in the 1950s with the introduction of benzothiazole ureas as diuretics, demonstrating that strategic heterocyclic integration could enhance potency and tissue specificity. However, the true renaissance began in the 1980s when researchers systematically explored nitrogen-containing heterocycles as privileged scaffolds, recognizing their prevalence in natural products and capacity for diverse molecular interactions [6] [9].

Table 2: Evolution of Urea-Containing Heterocyclic Therapeutics

EraRepresentative CompoundsTherapeutic AreaKey Advancements
1950-1970sSulfisoxazole (isoxazole sulfonamide), Benzothiazole-2-ureasAntibacterial, DiureticsProof-of-concept for heterocycle-urea hybrids
1980-1990sTolylfluanid (isoxazole urea pesticide), Leflunomide (isoxazole immunomodulator)Agrochemistry, RheumatologyIntroduction of isoxazole-urea scaffold; FDA approvals
2000-2010sSorafenib (pyridine-urea kinase inhibitor), Isoxazole FLT3 inhibitorsOncology, Targeted therapyRational design against specific enzymatic targets
2010-PresentRET/VEGFR2 multitarget inhibitors, FPR2 agonists with heteroaryl ureasPrecision oncology, Anti-inflammationOvercoming drug resistance; heteroaryl urea isosteres

The integration of isoxazoles specifically gained momentum following the discovery that this heterocycle offered superior metabolic stability compared to more labile counterparts like oxadiazoles or imidazoles. Early successes included leflunomide (approved 1998), an isoxazole-containing immunomodulator whose active metabolite inhibits dihydroorotate dehydrogenase. This demonstrated the isoxazole ring's compatibility with oral administration and favorable pharmacokinetics. Parallel developments in synthetic methodology enabled more efficient access to 3,5-disubstituted isoxazoles, particularly via 1,3-dipolar cycloadditions between nitrile oxides and alkynes, as well as Machetti-De Sarlo reactions catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) [5] [7]. These advances allowed medicinal chemists to systematically explore structure-activity relationships (SAR) around the isoxazole core.

The strategic fusion of isoxazole with urea functionality represented a logical progression to enhance target binding specificity. Pioneering work focused on anticancer applications, exemplified by the development of sorafenib (FDA-approved 2005), which features a pyridine core rather than isoxazole but validated the urea linker's utility in kinase inhibition. Subsequent optimization efforts identified the isoxazole-urea hybrid as superior for certain targets due to its balanced electronic properties and reduced susceptibility to oxidative metabolism. For instance, in FLT3 kinase inhibitors, replacing the traditional phenylurea with a 5-tert-butylisoxazol-3-yl urea moiety significantly enhanced potency against drug-resistant mutants while maintaining selectivity over related kinases [3] [8]. Synthetic innovations continued to evolve, including transition-metal-catalyzed couplings that enabled efficient decoration of the phenyl ring, and eco-friendly approaches using deep eutectic solvents (e.g., choline chloride:urea mixtures) to construct the isoxazole core [5] [7].

Role of 1-(Isoxazol-3-yl)-3-phenylurea in Targeted Drug Design

The 1-(isoxazol-3-yl)-3-phenylurea scaffold has emerged as a versatile template in precision medicine, particularly for designing inhibitors against challenging therapeutic targets. Its molecular architecture enables a unique three-point binding strategy: (1) The urea carbonyl serves as a hydrogen bond acceptor, typically interacting with backbone amide protons in kinase hinge regions; (2) The isoxazole nitrogen acts as a hydrogen bond acceptor, often engaging with key lysine or serine residues; (3) The phenyl ring and its substituents occupy hydrophobic regions adjacent to the ATP-binding site, providing both affinity and selectivity determinants. This multipoint interaction capability makes it exceptionally valuable for targeting conserved enzymatic folds while overcoming mutation-induced resistance [1] [3] [8].

In oncology, this scaffold has demonstrated remarkable adaptability across kinase families. The FLT3 inhibitor 18b (1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea) exemplifies rational resistance management: The tert-butylisoxazole urea moiety enables potent inhibition (IC50 < 10 nM) of both wild-type FLT3 and clinically relevant mutants (including FLT3-ITD and gatekeeper mutants) by optimizing hydrophobic interactions with the hydrophobic back pocket while forming water-bridged hydrogen bonds with catalytic residues. This compound demonstrated significant in vivo efficacy in psoriatic models without recurrence post-treatment, highlighting the sustained target engagement achievable with optimized isoxazole-urea designs [8]. Similarly, in thyroid cancer targeting, compound 17d (1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b][1,4]oxazepin-4-yl)amino)phenyl)urea) achieved IC50 values of 0.010 μM (RET-wild-type), 0.015 μM (RET-V804M), and 0.009 μM (RET-V804L) through synergistic interactions between the urea linker and pyrimido-oxazepine system, effectively bypassing common resistance mechanisms [1].

Table 3: Clinically Advanced Compounds Featuring Isoxazol-3-yl Urea Pharmacophore

Compound (Code)Primary TargetKey Structural FeaturesTherapeutic Application
18bFLT3 kinase3-Fluorophenyl linker; pyrazolo[3,4-d]pyrimidinePsoriasis, AML (preclinical)
CHMFL-FLT3-213FLT3-ITD mutantsPyrazolo[3,4-d]pyrimidine; morpholinoethoxyAcute myeloid leukemia
17dRET kinaseTetrahydropyrimido[5,4-b][1,4]oxazepine coreMedullary thyroid cancer
FPR2 agonistsFormyl peptide receptor 2Aminophenyloxadiazole urea isosteresAnti-inflammatory resolution

Beyond direct inhibition, the scaffold serves as a platform for optimizing drug-like properties critical for clinical translation. The isoxazole ring significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation, particularly when substituted with electron-withdrawing groups or sterically hindered alkyl chains like tert-butyl. This stability was demonstrated in the favorable pharmacokinetic profile of CHMFL-FLT3-213 (1-(4-(4-amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea), which achieved 19% oral bioavailability and significant tumor growth suppression (TGI = 97% at 15 mg/kg/day) in xenograft models [3]. Recent innovations have explored bioisosteric replacements for the phenylurea segment, with benzimidazole and aminophenyloxadiazole variants maintaining nanomolar FPR2 agonist activity (EC50 = 250-1300 nM) while improving CNS penetration for neuroinflammatory applications [2] [9]. These developments underscore the scaffold's versatility in balancing target potency with the physicochemical requirements of diverse therapeutic indications.

Properties

CAS Number

55807-72-2

Product Name

1-(Isoxazol-3-yl)-3-phenylurea

IUPAC Name

1-(1,2-oxazol-3-yl)-3-phenylurea

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H9N3O2/c14-10(12-9-6-7-15-13-9)11-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

InChI Key

KMKMVCCHMNNIET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=NOC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NOC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.